Compound Description: This compound features a tert-butyl carbamate group linked to a 5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl moiety. The imidazole and pyridine rings in this molecule are coplanar. Crystal structure analysis reveals chains formed by intermolecular N—H⋯O hydrogen bonds, which are further connected by N—H⋯N interactions, resulting in a two-dimensional layer structure.
Compound Description: This complex features a ruthenium(II) center coordinated to a carbene ligand derived from a 1-tert-butyl-3-(pyridin-2-ylmethyl)imidazol-2-ylidene moiety. The ruthenium atom also coordinates with two chloride ligands, a carbonyl ligand, and a dimethyl sulfoxide ligand. The complex exhibits a slightly distorted octahedral geometry around the ruthenium atom.
Compound Description: This compound is a multidentate ligand featuring a central phenyl ring substituted with a carbamate group bearing a tert-butyl and a methyl group. The phenyl ring is also connected to a benzothiazole moiety, which in turn is linked to a 1H-1,2,3-triazole ring substituted with a pyridin-2-yl group.
4-tert-butyl-N-[4-chloro-2-(1-oxy-pyridine-4-carbonyl)phenyl]benzenesulfonamide sodium salt
Compound Description: This compound is the sodium salt of a benzenesulfonamide derivative. The molecule features a central benzene ring with a sulfonamide group, a tert-butyl group, and a chlorine atom as substituents. Additionally, a 1-oxy-pyridine-4-carbonyl moiety is attached to the benzene ring. This compound has been reported to exist in a novel crystalline form. ,
Compound Description: This complex features two cobalt(II) centers bridged by two amido ligands, each bearing a tert-butyldimethylsilyl group and a pyridin-2-ylmethyl group. The cobalt atoms are also coordinated to methyl groups. The complex exhibits a dimeric structure with a crystallographic center of inversion and a distorted tetrahedral coordination sphere around each cobalt atom.
Compound Description: This series of compounds consists of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, varying in the aryl substituent. Some of these compounds have shown promising antitumor activity against human cancer cell lines (HeLa, A549, and MCF-7) with IC50 values generally below 5 μM.
Compound Description: This compound, also known as (S)-5-CF3-pyrox-tBu, features a chiral dihydrooxazole ring substituted with a tert-butyl group at the 4-position and a 4-(trifluoromethyl)pyridin-2-yl moiety at the 2-position. This compound is commercially available and can be synthesized by coupling (S)-tert-leucinol and 5-trifluoromethylpicolinic acid.
Compound Description: This compound features a pyridinium core bearing a benzyl group at the 1-position and a (4-(tert-butyl)phenyl)ethynyl substituent at the 2-position. The bromide counterion balances the positive charge on the pyridinium ring. Crystal structure analysis reveals that the molecule adopts an orthorhombic crystal system with the space group P21/n.
Compound Description: This complex structure consists of a calix[4]arene derivative, a sodium cation, an iodide anion, a 1,2,4,5-tetrafluoro-3,6-diiodobenzene molecule, and a methanol molecule. The calixarene derivative contains four tert-butyl groups and two pyridin-2-ylmethoxy substituents, contributing to its complexation abilities.
Compound Description: This Schiff base is synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine. It features two tert-butyl groups, a phenol group, and a pyridine ring connected through a hydrazone linker. Crystallographically, it exists as E isomer with N—H⋯N hydrogen bonding observed between pairs of molecules.
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
Compound Description: This compound, also known as N-Furfuryl-p-toluenesulfonamide, features a p-toluenesulfonamide moiety (4-methylbenzenesulfonamide) linked to a furan ring through a methylene bridge.
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine
Compound Description: These two compounds are derivatives of imidazo[1,2-a]pyridine, both containing a tert-butyl group attached to the nitrogen atom at position 3 of the imidazopyridine core. They differ in the substituent at the 2-position of the imidazopyridine ring.
Compound Description: ML188 is a potent, noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. The structure comprises a central amide bond connecting a furan-2-carboxamide moiety to a tert-butylamino group. The molecule also features a tert-butylphenyl group and a pyridine ring.
Compound Description: Compound 25 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor. This compound exhibits superior suppression of TNF-α production in human whole blood cells and significant in vivo efficacy in a rat model of collagen-induced arthritis.
Compound Description: This complex is a coordination polymer containing manganese(II) ions. The structure features a 5-(tert-butyl)isophthalato ligand bridging two manganese centers, while a 4′-(pyridin-4-yl)-2,2′:6′,2′′-terpyridine ligand coordinates to each manganese ion.
Compound Description: This compound serves as a ligand in various metal complexes, including those with cadmium(II) and cobalt(II). It features a central phenol ring substituted with a tert-butyl group and two 1,2,4-triazol-1-ylmethyl moieties. These structural features allow it to act as a bridging ligand in the formation of coordination polymers. ,
17α-Estradiol-pyridin-2-yl hydrazine conjugates
Compound Description: These compounds are designed as potential imaging agents for estrogen receptor-positive breast tumors. They consist of estradiol molecules linked to a 2-hydrazinopyridine moiety through various linkers at the 17α position.
N-(Naphth-2-ylmethyl)-appended porphyrinogens
Compound Description: This series includes four porphyrinogen derivatives with varying degrees of N-alkylation by naphthalen-2-ylmethyl groups. The compounds' electrochemical and spectral properties are influenced by the degree of N-substitution. Intermolecular π-π stacking interactions between the naphthyl groups are significant in their crystal structures.
Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This compound exhibits promising antiviral activity and has been considered for clinical development.
Compound Description: MKC-242 is a novel benzodioxan derivative with a potent and selective agonist activity at rat central serotonin1A receptors. It exhibits anxiolytic-like and antidepressant-like effects in animal models. ,
3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole
Compound Description: These two compounds are pyrazole derivatives containing a tert-butyl group at position 3 and varying substituents on the amino group at position 5. Their crystal structures reveal differences in hydrogen bonding patterns and molecular packing.
Compound Description: SP-10 is a benzamide derivative that exhibits potent in vitro anti-HIV activity. It achieves this by modifying actin dynamics, leading to reduced HIV-1 infectivity.
(Co2L1, HL1 = 2,6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methoxyphenol) and (Co2L2, HL2 = 2, 6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-(tert-butyl)phenol)
Compound Description: These two binuclear cobalt complexes are catalysts for the photoinduced reduction of CO2 to CO. They feature a binuclear cobalt core coordinated to a multidentate ligand and acetate groups. The two complexes differ by the substituent at the 4-position of the central phenol ring of the ligand: a methoxy group (-OCH3) in Co2L1 and a tertiary butyl group (-C(CH3)3) in Co2L2.
Compound Description: BDDC is a reagent used for the mild and efficient formation of tert-butyl esters. It is easily synthesized from commercially available 1,3-bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide.
Compound Description: This organometallic compound consists of a chromium(0) center coordinated to three carbonyl ligands and a 2,6-di-tert-butyl-pyridine ligand. The chromium atom is η6π6-bonded to the pyridine ring. The structure shows that the CO ligands are in an “eclipsed” orientation relative to the pyridine ring.
Compound Description: This complex is a heterotetranuclear structure containing both copper(I) and molybdenum(VI) ions. The complex is formed by reacting a silylated Mo(VI) precursor with a multidentate ligand (LigH2) followed by the addition of a copper(I) source. The presence of both metal centers within the same structure makes this a relevant model for studying biological systems with Mo-Cu interactions.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors with potential applications in treating severe asthma. Both compounds share a similar structure, differing only in the bicyclic moiety attached to the pyrrolidinone core: a 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416 and a 2,3-dimethyl-2H-indazole in BI 1342561. Both compounds contain a tert-butyl group, which is a site of metabolism.
Compound Description: 4t-CHQ is a spiro-quinazolinone benzenesulfonamide derivative shown to induce G0/G1 cell cycle arrest and trigger apoptosis in leukemia stem-like KG1-a cells. This effect is achieved through the downregulation of survivin and Bcl2 proteins.
Compound Description: PN(H)N is a linear tridentate ligand that combines sp3P/sp3NH/sp2N donor atoms. It readily forms a fac-isomer with ruthenium, enabling stereoselective hydrogenation reactions. The ligand's structure allows for the creation of a chiral 3D cavity around the metal center, facilitating enantioselective transformations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.